4-Azidoaniline hydrochloride

Catalog No.
S651665
CAS No.
91159-79-4
M.F
C6H7ClN4
M. Wt
170.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidoaniline hydrochloride

CAS Number

91159-79-4

Product Name

4-Azidoaniline hydrochloride

IUPAC Name

4-azidoaniline;hydrochloride

Molecular Formula

C6H7ClN4

Molecular Weight

170.6 g/mol

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H

InChI Key

SDYAJRBHPPWHSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=[N+]=[N-].Cl

Synonyms

4-azidoaniline, 4-azidoaniline hydrochloride, para-azidoaniline

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-].Cl

Synthesis of Photo-Reactive Materials:

  • Photo-reactive polymers: 4-Azidoaniline hydrochloride serves as a precursor for the synthesis of photo-reactive polymers containing phenylazido groups. These polymers exhibit light-sensitive properties, making them valuable in various applications like photoresists, light-emitting diodes (LEDs), and drug delivery systems. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Click Chemistry Applications:

  • Click chemistry reactions: Due to the presence of the azide group, 4-Azidoaniline hydrochloride readily participates in click chemistry reactions. Click chemistry is a powerful tool for bioconjugation, allowing researchers to efficiently link various molecules together. This technique finds applications in drug discovery, biomaterial development, and targeted drug delivery. [Source: Whitby et al., "Click chemistry in drug discovery and development," Drug Discovery Today, 2003, ]

Synthesis of Specific Molecules:

  • 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH: 4-Azidoaniline hydrochloride serves as a key starting material for the synthesis of this specific molecule, which possesses potential therapeutic applications. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Other Potential Applications:

  • Research suggests that 4-Azidoaniline hydrochloride might also be useful in the synthesis of photo-reactive polysaccharides and other functional materials. However, further research is needed to fully explore these potential applications.

4-Azidoaniline hydrochloride is an organic compound with the chemical formula C₆H₇ClN₄ and a CAS number of 91159-79-4. It is characterized by the presence of an azido group (-N₃) attached to an aniline structure. This compound appears as a white to light yellow crystalline solid and is soluble in water and alcohols. Due to its azido functional group, it is classified as a potentially hazardous substance, exhibiting flammability and toxicity under certain conditions .

4-Azidoaniline hydrochloride is considered a hazardous material due to several factors:

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Can cause skin irritation and serious eye damage [].
  • Flammability: Flammable solid, posing a fire hazard [].
  • Reactivity: The azide group can be explosive under certain conditions, requiring proper handling and storage precautions.
Typical of azides, including:

  • Nucleophilic Substitution: The azido group can be replaced by nucleophiles in reactions such as the formation of amines or other functional groups.
  • Click Chemistry: It can undergo "click" reactions, particularly with alkynes, leading to the formation of triazoles, which are valuable in medicinal chemistry and materials science .
  • Thermal Decomposition: Upon heating, 4-azidoaniline hydrochloride can decompose explosively, releasing nitrogen gas and forming potentially hazardous byproducts such as nitrogen oxides .

4-Azidoaniline hydrochloride has been studied for its biological activity, particularly as a G protein antagonist. It has potential applications in research involving signal transduction pathways mediated by G proteins. Its ability to modify proteins through click chemistry makes it a useful tool for bioconjugation and the development of bioactive compounds .

The synthesis of 4-azidoaniline hydrochloride typically involves the following steps:

  • Starting Material: Aniline is treated with sodium azide in the presence of a suitable solvent (e.g., dimethylformamide) to introduce the azido group.
  • Hydrochloride Formation: The resulting 4-azidoaniline can be converted to its hydrochloride salt by reacting it with hydrochloric acid.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity .

4-Azidoaniline hydrochloride finds applications in various fields:

  • Chemical Biology: Used for labeling proteins and studying protein interactions through click chemistry.
  • Materials Science: Serves as a building block for synthesizing functionalized polymers and nanomaterials.
  • Pharmaceutical Development: Investigated for its potential role in drug design, particularly in developing G protein-related therapeutics .

Studies on 4-azidoaniline hydrochloride have focused on its interactions with biological macromolecules. Its ability to form covalent bonds via click chemistry allows researchers to explore protein modifications and interactions with other biomolecules. This property is particularly useful in drug delivery systems and the development of biosensors .

Several compounds share structural features with 4-azidoaniline hydrochloride, including:

Compound NameChemical FormulaKey Features
4-AminobenzenesulfonamideC₆H₈N₂O₂SContains an amino group; used in pharmaceuticals.
4-NitroanilineC₆H₆N₂O₂Contains a nitro group; used in dye manufacturing.
PhenylhydrazineC₆H₈N₂Contains hydrazine functionality; used in organic synthesis.

While these compounds share similar aromatic structures, 4-azidoaniline hydrochloride is unique due to its azido functional group, which imparts distinct reactivity and biological properties not found in the others .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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